molecular formula C26H44NNaO7S B192405 Sodium taurocholate CAS No. 145-42-6

Sodium taurocholate

Cat. No.: B192405
CAS No.: 145-42-6
M. Wt: 537.7 g/mol
InChI Key: JAJWGJBVLPIOOH-XVEATTITSA-M
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Description

Sodium taurocholate is a bile salt derived from the conjugation of cholic acid with taurine. It is primarily found in the bile of carnivorous animals and plays a crucial role in the digestion and absorption of fats. This compound acts as a detergent, solubilizing fats for absorption in the intestines. It is also used as a cholagogue and cholerectic, promoting the discharge of bile from the system .

Biochemical Analysis

Biochemical Properties

Sodium taurocholate is a hepatocyte-specific transmembrane glycoprotein transporter responsible for the majority of sodium-dependent bile acid uptake . It interacts with various enzymes and proteins, playing a critical role in maintaining the enterohepatic circulation of bile salts, a hepatocyte function essential for glucose, lipid, and energy metabolism modulation .

Cellular Effects

The accumulation of this compound during its entero-hepatic cycle causes cytotoxicity in the liver and intestine . It could also alter the intestinal microbiome leading to various diseases . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Genetic variations in the SLC10A1 gene, which encodes this compound, affect these functions .

Temporal Effects in Laboratory Settings

It is known that this compound plays a crucial role in regulating bile acid levels and influencing the risk of HBV infection .

Metabolic Pathways

This compound is involved in the enterohepatic circulation of bile salts, a hepatocyte function essential for glucose, lipid, and energy metabolism modulation . It interacts with various enzymes and cofactors in this process .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its role as a hepatocyte-specific transmembrane glycoprotein transporter . It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

As a transmembrane protein, this compound is likely to be localized in the cell membrane where it carries out its function of bile acid uptake .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium taurocholate can be synthesized by conjugating cholic acid with taurine. The reaction typically involves the activation of the carboxyl group of cholic acid, followed by its reaction with taurine to form taurocholic acid. The sodium salt of taurocholic acid is then obtained by neutralizing the acid with sodium hydroxide.

Industrial Production Methods: In industrial settings, this compound is produced by extracting bile from animals, followed by purification and chemical modification to obtain the desired compound. The process involves several steps, including extraction, filtration, and chemical treatment to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium taurocholate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different bile acids and their derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.

    Substitution: The sulfonate group in this compound can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions include various bile acid derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Sodium taurocholate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Sodium glycocholate: Another bile salt derived from the conjugation of cholic acid with glycine.

    Sodium deoxycholate: A bile salt derived from deoxycholic acid.

    Sodium chenodeoxycholate: Derived from chenodeoxycholic acid.

Comparison: Sodium taurocholate is unique due to its conjugation with taurine, which imparts specific chemical and biological properties. Compared to sodium glycocholate, this compound has a different amino acid conjugate, leading to variations in their solubility and interaction with biological membranes. Sodium deoxycholate and sodium chenodeoxycholate differ in their parent bile acids, resulting in distinct physiological roles and applications .

Properties

CAS No.

145-42-6

Molecular Formula

C26H44NNaO7S

Molecular Weight

537.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16?,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1

InChI Key

JAJWGJBVLPIOOH-XVEATTITSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

145-42-6

Pictograms

Irritant

Related CAS

81-24-3 (Parent)

Synonyms

Cholyltaurine
Sodium Taurocholate
Taurine Cholate
Taurocholate
Taurocholate Sodium
Taurocholate, Sodium
Taurocholic Acid
Taurocholic Acid, (5 alpha)-Isomer
Taurocholic Acid, (7 beta)-Isomer
Taurocholic Acid, Monolithium Salt
Taurocholic Acid, Monosodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the precise mechanism remains unclear, sodium taurocholate injected into the pancreatic duct is thought to cause pancreatitis through several mechanisms:

  • Direct injury to acinar cells: this compound can directly damage the pancreatic acinar cells, the cells responsible for producing digestive enzymes. []
  • Activation of digestive enzymes: It can prematurely activate digestive enzymes within the pancreas, leading to autodigestion of pancreatic tissue. []
  • Induction of oxidative stress: this compound can increase the production of reactive oxygen species, leading to oxidative stress and cellular damage. []
  • Inflammatory response: The initial injury triggers a cascade of inflammatory responses, further exacerbating pancreatic damage. [, ]
  • Microcirculatory changes: this compound disrupts pancreatic blood flow, leading to ischemia (reduced blood supply) and further tissue damage. [, ]
  • Pancreatic edema: Accumulation of fluid within the pancreas. [, , , ]
  • Necrosis: Death of pancreatic tissue. [, , , ]
  • Hemorrhage: Bleeding within the pancreas. [, , , ]
  • Systemic inflammation: Inflammatory mediators released from the pancreas can cause damage to distant organs like the lungs and kidneys. [, , ]

ANone: Molecular Formula: C26H44NNaO7S * Molecular Weight: 537.7 g/mol* Spectroscopic Data:* While the provided papers don't include specific spectroscopic details, this compound is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

ANone: The provided research focuses on the biological effects of this compound and doesn't delve into material compatibility or stability in non-biological contexts.

A: this compound, as a bile salt, primarily functions as a biological detergent aiding in fat digestion and absorption. It doesn't possess inherent catalytic properties like enzymes. []

A: While the provided research doesn't directly involve computational modeling of this compound, one study mentions the use of SwissDock to predict the binding of a potential antiviral drug to the this compound cotransporting polypeptide (NTCP) receptor. [] This suggests that computational tools could be used to study this compound interactions.

ANone: The provided research primarily involves using this compound in controlled laboratory settings for animal studies. Specific SHE regulations regarding its broader use would need further investigation.

A: The research focuses on this compound's local effects within the pancreas after direct injection, not its systemic pharmacokinetics. One study investigated this compound transport in isolated perfused rat livers but didn't examine its systemic distribution or elimination. []

A: this compound is not a therapeutic agent; it is used to induce acute pancreatitis in experimental models. Its efficacy in this context is evident from its consistent ability to induce pancreatic injury in various animal models, as demonstrated by numerous studies. [, , , , , , , , , , ]

ANone: this compound's mechanism of action involves inducing direct damage and triggering inflammatory cascades within the pancreas. The concept of "resistance" doesn't apply in this context as it is not a therapeutic agent targeting a specific molecular pathway.

A: this compound is a toxic compound when administered inappropriately. The research highlights its ability to induce severe pancreatic damage in animal models. It should be handled with caution in laboratory settings. [, , , , , , , , , , ]

ANone: The research primarily employs direct intraductal injection of this compound into the pancreas to induce pancreatitis. This method bypasses the need for targeted drug delivery.

ANone: While not specifically related to this compound, several biomarkers are used to assess pancreatitis severity in experimental models and clinical practice:

  • Serum amylase and lipase: Elevated levels are indicative of pancreatic damage. [, , , , , ]
  • Inflammatory cytokines: Increased levels of TNF-α, IL-6, IL-1β, and others reflect the inflammatory response. [, , ]
  • Histological assessment: Microscopic examination of pancreatic tissue reveals the extent of necrosis, edema, and inflammatory cell infiltration. [, , , , , , , ]

ANone: The research primarily focuses on this compound's biological effects. Common analytical methods for characterizing bile acids like this compound include:

  • Chromatographic techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can separate and quantify bile acids in biological samples. []

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